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Indeno[2,1-b]pyran, 4,9-dimethyl-2-phenyl-

Cat. No.: B11849113
CAS No.: 62096-52-0
M. Wt: 272.3 g/mol
InChI Key: NPJQXSKEWQSNFP-UHFFFAOYSA-N
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Description

Overview of Fused Pyran Heterocycles in Organic Chemistry Research

Fused pyran heterocycles are a class of organic compounds where a pyran ring is fused to one or more other ring systems. The pyran ring is a six-membered heterocycle containing one oxygen atom. orientjchem.org The fusion of this ring with other carbocyclic or heterocyclic systems gives rise to a vast array of structurally diverse molecules with a wide range of chemical and physical properties.

These compounds are of significant interest in organic chemistry for several reasons. Many natural products and biologically active molecules contain fused pyran systems. For instance, some indenopyran derivatives are key intermediates in the synthesis of anticancer agents. beilstein-journals.org Furthermore, the unique electronic and photophysical properties of certain fused pyran systems make them valuable in the development of materials such as organic light-emitting diodes (OLEDs) and fluorescent probes. The synthesis of these complex molecules often presents interesting challenges and opportunities for the development of novel synthetic methodologies. acs.orgresearchgate.net

The Indeno[2,1-b]pyran Framework: Structural Peculiarities and Chemical Interest

The indeno[2,1-b]pyran framework is a specific type of fused pyran heterocycle where an indene (B144670) ring system is fused to a pyran ring. The indene system consists of a benzene (B151609) ring fused to a five-membered ring. This fusion results in a rigid, planar, and electron-rich scaffold.

The structural peculiarities of the indeno[2,1-b]pyran framework are a key determinant of its chemical interest. The fusion of the electron-rich indene system with the oxygen-containing pyran ring creates a unique electronic environment. This can influence the reactivity of the molecule, making it susceptible to various chemical transformations. The planarity of the ring system also allows for significant π-π stacking interactions, which can be important for applications in materials science. Furthermore, the presence of the oxygen atom and the specific substitution pattern can lead to interesting photophysical properties, such as fluorescence. beilstein-journals.org

Academic Research Landscape of Indeno[2,1-b]pyran, 4,9-dimethyl-2-phenyl- within Heterocyclic Chemistry

Within the broader field of heterocyclic chemistry, research on Indeno[2,1-b]pyran, 4,9-dimethyl-2-phenyl- is more specialized. While general searches for "fused pyran heterocycles" yield a vast amount of literature, specific information on this particular derivative is less abundant. Academic interest in this compound and its close analogs often stems from the potential to create novel molecules with specific biological or material properties by modifying the substituents on the core indeno[2,1-b]pyran framework.

Research in this area typically focuses on several key aspects:

Synthesis: Developing efficient and selective methods for the synthesis of the Indeno[2,1-b]pyran, 4,9-dimethyl-2-phenyl- scaffold and its derivatives. researchgate.net

Structural Characterization: Utilizing spectroscopic techniques such as NMR and X-ray crystallography to confirm the structure and stereochemistry of the synthesized compounds.

Investigation of Properties: Studying the photophysical, electronic, and biological properties of the molecule. This can include investigating its fluorescence, its potential as an organic semiconductor, or its activity as an inhibitor of a particular enzyme. nih.govevitachem.com

Scope and Objectives of Current Research on the Compound

Current research on Indeno[2,1-b]pyran, 4,9-dimethyl-2-phenyl- and related compounds is driven by the desire to develop new functional molecules. The primary objectives of this research can be summarized as follows:

Exploration of Synthetic Diversity: Researchers aim to synthesize a library of Indeno[2,1-b]pyran derivatives with different substituents at various positions on the ring system. This allows for a systematic study of structure-activity relationships.

Elucidation of Structure-Property Relationships: A key objective is to understand how the chemical structure of the molecule influences its physical and biological properties. For example, how does changing the substituent at the 2-position from a phenyl group to another aryl or alkyl group affect its fluorescence quantum yield or its biological activity?

Identification of Potential Applications: The ultimate goal of much of this research is to identify potential applications for these novel compounds. This could be in the field of medicine, as new therapeutic agents, or in materials science, as components of new electronic or optical devices. evitachem.com

Below is a data table summarizing the key molecular identifiers for Indeno[2,1-b]pyran, 4,9-dimethyl-2-phenyl-.

IdentifierValue
IUPAC Name 4,9-dimethyl-2-phenyl-indeno[2,1-b]pyran
Molecular Formula C22H18O
Molecular Weight 298.38 g/mol
CAS Number 62096-53-1

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H16O B11849113 Indeno[2,1-b]pyran, 4,9-dimethyl-2-phenyl- CAS No. 62096-52-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62096-52-0

Molecular Formula

C20H16O

Molecular Weight

272.3 g/mol

IUPAC Name

4,9-dimethyl-2-phenylindeno[2,1-b]pyran

InChI

InChI=1S/C20H16O/c1-13-12-18(15-8-4-3-5-9-15)21-20-14(2)16-10-6-7-11-17(16)19(13)20/h3-12H,1-2H3

InChI Key

NPJQXSKEWQSNFP-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C3=CC=CC=C3C(=C2OC(=C1)C4=CC=CC=C4)C

Origin of Product

United States

Synthetic Methodologies for the Indeno 2,1 B Pyran, 4,9 Dimethyl 2 Phenyl Core and Derivatives

Stepwise Synthetic Routes to Indeno[2,1-b]pyran, 4,9-dimethyl-2-phenyl-

Introduction of Methyl and Phenyl Substituents

The strategic placement of methyl and phenyl groups on the indeno[2,1-b]pyran core is crucial for defining the final compound's properties. The synthesis of the title compound, Indeno[2,1-b]pyran, 4,9-dimethyl-2-phenyl-, necessitates the specific incorporation of two methyl groups at positions 4 and 9, and a phenyl group at position 2.

A plausible and efficient strategy for introducing the methyl groups at the 4 and 9 positions involves starting with a pre-functionalized indanone precursor. Specifically, the synthesis can commence from 4,7-dimethyl-1-indanone (B1296240) . This starting material already contains the requisite methyl groups on the benzene (B151609) portion of the indanone skeleton, which will ultimately become the 4 and 9 positions of the indeno[2,1-b]pyran ring system. The synthesis of various substituted 1-indanones is well-documented, often involving intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropionic acid. researchgate.net

The introduction of the 2-phenyl substituent can be achieved through the condensation of the 4,7-dimethyl-1-indanone with a suitable three-carbon synthon bearing a phenyl group. A common approach involves the reaction of an α,β-unsaturated aldehyde or ketone. For instance, the reaction of 4,7-dimethyl-1-indanone with a phenyl-substituted propynal or a related species could lead to the formation of the pyran ring with the phenyl group at the desired C2 position.

Convergent and Divergent Synthetic Pathways

Both convergent and divergent strategies can be envisioned for the synthesis of Indeno[2,1-b]pyran, 4,9-dimethyl-2-phenyl- and its derivatives.

A divergent synthesis , on the other hand, would start from a common intermediate that can be elaborated into a variety of different final products. For instance, a core indeno[2,1-b]pyran-one could be synthesized first. Subsequent reactions could then be used to introduce the methyl and phenyl substituents. While perhaps less direct for the synthesis of a single target, this approach is highly valuable for creating a library of related compounds for structure-activity relationship studies. Research on the synthesis of indeno[1,2-c]pyran-3-ones has demonstrated the use of a Diels-Alder reaction to form the core heterocyclic system, which can then be further modified. williams.edu Although a different isomer, this highlights the principle of a divergent approach.

One-Pot and Cascade Reactions for Streamlined Synthesis

To enhance synthetic efficiency, one-pot and cascade reactions are highly desirable. These processes combine multiple reaction steps into a single operation without the need for isolation of intermediates, thereby saving time, reagents, and reducing waste.

Cascade reactions, where the product of one reaction is the substrate for the next in a sequential manner within the same pot, are also a powerful tool. A plausible cascade sequence for the formation of the indeno[2,1-b]pyran system could be initiated by a Michael addition of an appropriate nucleophile to an electrophilically activated precursor, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyran ring. The synthesis of indeno[2,1-c]pyran-3-ones has been achieved through a cascade cyclization of o-(2-acyl-1-ethynyl)benzaldehydes with amino acid derivatives, demonstrating the feasibility of such approaches in related systems. nih.govacs.org

Catalytic Approaches in the Synthesis of the Indeno[2,1-b]pyran, 4,9-dimethyl-2-phenyl- Scaffold

Catalysis offers a powerful means to achieve high efficiency, selectivity, and sustainability in organic synthesis. Various catalytic strategies can be applied to the construction of the Indeno[2,1-b]pyran, 4,9-dimethyl-2-phenyl- scaffold.

Transition Metal-Catalyzed Processes

Transition metals are widely used to catalyze the formation of complex cyclic systems. Palladium, rhodium, and nickel catalysts are particularly effective in promoting cycloaddition and annulation reactions.

A key strategy for forming the indeno[2,1-b]pyran ring system is through a transition metal-catalyzed [4+2] cycloaddition, which is analogous to the Diels-Alder reaction. williams.eduwilliams.edu In this approach, a substituted indene (B144670) derivative could act as the four-atom component, reacting with a phenyl-substituted alkyne or a related two-atom component in the presence of a suitable transition metal catalyst. The catalyst facilitates the reaction under milder conditions than the corresponding thermal process and can influence the regioselectivity of the addition.

Furthermore, transition metal-catalyzed annulation reactions are a powerful method for constructing fused ring systems. williams.edu For instance, a palladium-catalyzed annulation of a suitably functionalized dimethyl-substituted indene with a phenyl-containing alkyne could directly lead to the desired indenopyran scaffold.

Below is a table summarizing some relevant transition metal-catalyzed reactions for the synthesis of related heterocyclic cores.

Catalyst SystemReaction TypeStarting MaterialsProduct CoreReference
Ni(0) complexesIntramolecular [4+2] CycloadditionDienynesHydroisoindoles/Hydroisoquinolines williams.edu
Palladium catalystsAnnulationAryl halides and cyclic allene (B1206475) precursorsFused heterocycles nih.gov

Organocatalytic Strategies

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful and environmentally friendly alternative to metal-based catalysis. Chiral organocatalysts can be particularly effective in controlling the stereochemistry of a reaction, leading to enantiomerically enriched products.

For the synthesis of the Indeno[2,1-b]pyran, 4,9-dimethyl-2-phenyl- scaffold, an organocatalytic approach could involve an asymmetric Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound, followed by a cyclization step. For example, a chiral amine or a thiourea-based catalyst could be used to control the stereoselective formation of a key intermediate. While a specific application to the title compound is not reported, organocatalytic methods have been successfully employed in the enantioselective synthesis of various pyran derivatives. nih.govnih.gov

A plausible organocatalytic route could involve the reaction of a dimethyl-substituted indanone derivative with a phenyl-substituted enal, catalyzed by a chiral secondary amine. This would proceed through an enamine intermediate, leading to a cascade reaction that forms the pyran ring.

The table below provides examples of organocatalytic reactions for the synthesis of pyran-containing structures.

Catalyst TypeReaction TypeStarting MaterialsProduct TypeReference
Cinchona-squaramide catalystAsymmetric Michael/cyclization cascadeIsatins, malononitrile, phthalhydrazideSpiro[indoline-3,1′-pyrazolo[1,2-b]phthalazine] derivatives nih.gov
Quinidine-derived squaramideCascade Knoevenagel/Michael/cyclizationIsatins, malononitrile/cyanoacetate, phthalhydrazidePyrazolophthalazinyl spirooxindoles nih.gov

Biocatalytic Considerations

Biocatalysis, which utilizes enzymes to perform chemical transformations, offers unparalleled selectivity and operates under mild, environmentally benign conditions. While the direct enzymatic synthesis of the entire Indeno[2,1-b]pyran, 4,9-dimethyl-2-phenyl- scaffold is currently not established, biocatalysis could play a crucial role in the preparation of chiral precursors.

For instance, if a chiral version of the title compound were desired, enzymes such as alcohol dehydrogenases (ADHs) or ketoreductases (KREDs) could be used for the asymmetric reduction of a prochiral ketone precursor, such as 4,7-dimethyl-1-indanone, to a specific enantiomer of the corresponding alcohol. nih.govmdpi.com This chiral alcohol could then be carried forward through the synthetic sequence to yield an enantiomerically enriched final product.

Similarly, transaminases are powerful biocatalysts for the synthesis of chiral amines, which can be valuable building blocks in more complex syntheses. wiley.com Although not directly applicable to the synthesis of the title compound as outlined, the principles of biocatalytic synthesis of chiral intermediates are highly relevant for the production of a wide range of complex, stereochemically defined molecules.

The following table lists some biocatalytic approaches for the synthesis of chiral building blocks.

Enzyme ClassReaction TypeSubstrateProductReference
Alcohol Dehydrogenase (ADH)Asymmetric reductionα-NitroketonesChiral β-nitroalcohols mdpi.com
ω-Transaminase (ω-TA)Reductive aminationKetonesChiral amines wiley.com

Modern Synthetic Techniques and Reaction Conditions

The synthesis of the indeno[2,1-b]pyran scaffold has benefited significantly from the adoption of modern organic synthesis techniques. These methods offer advantages in terms of reaction speed, yield, and sustainability.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for the rapid and efficient construction of heterocyclic compounds, including pyran derivatives. This technique utilizes microwave irradiation to directly and efficiently heat the reaction mixture, often leading to dramatic reductions in reaction times, from hours to minutes, and improved product yields. eurekaselect.com In the context of pyran synthesis, microwave irradiation has been successfully employed in one-pot, multi-component reactions. For instance, the synthesis of fused pyran derivatives has been achieved by the condensation of precursors in the presence of a catalyst under microwave irradiation. nih.gov

While a specific protocol for Indeno[2,1-b]pyran, 4,9-dimethyl-2-phenyl- is not extensively detailed in the literature, the general principles of MAOS for related pyran systems can be applied. A hypothetical microwave-assisted synthesis could involve the reaction of 2-phenyl-1H-inden-1-one with a suitable diketone or enone precursor in the presence of a catalyst, irradiated at a specific wattage. This approach is expected to significantly shorten the reaction time and potentially increase the yield compared to conventional heating methods.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Fused Pyran Derivatives

Parameter Conventional Heating Microwave-Assisted Synthesis
Reaction Time Hours Minutes
Yield Moderate to Good Often Improved
Energy Consumption High Low

| Side Reactions | More prevalent | Reduced |

Flow Chemistry Applications

Flow chemistry, or continuous flow synthesis, offers a safe, scalable, and highly reproducible method for the production of chemical compounds. uc.pt This technique involves pumping reagents through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. uc.pt The high surface-to-volume ratio in flow reactors enhances heat and mass transfer, which is particularly beneficial for highly exothermic or fast reactions. uc.pt

The application of flow chemistry to the synthesis of heterocyclic compounds, including pyrazoles and indazoles, has demonstrated its potential. mdpi.com For the synthesis of the Indeno[2,1-b]pyran, 4,9-dimethyl-2-phenyl- core, a flow process could be designed. This might involve the sequential introduction of the starting materials into a heated flow reactor containing a packed-bed catalyst. The modular nature of flow systems would also allow for in-line purification, streamlining the entire synthetic process. uc.pt While specific examples for this exact compound are not prevalent, the successful application of flow chemistry to other complex heterocycles suggests its feasibility and potential advantages in terms of scalability and safety. uc.ptmdpi.com

Solvent-Free Reaction Methodologies

Solvent-free, or solid-state, reactions are a cornerstone of green chemistry, as they eliminate the need for potentially hazardous and environmentally damaging solvents. rsc.org These reactions are often conducted by grinding the reactants together, sometimes with a catalytic amount of a solid support or catalyst. rsc.org In some cases, the reaction is facilitated by heating or microwave irradiation.

The synthesis of various heterocyclic compounds, including pyran derivatives, has been successfully achieved under solvent-free conditions. rsc.orgproquest.com For example, the one-pot synthesis of 3-benzyl-pyrano[3,2-c]pyran-2,5-diones has been reported with high yields using triethylamine (B128534) as a base under solvent-free conditions. proquest.com A similar strategy could be envisioned for the synthesis of Indeno[2,1-b]pyran, 4,9-dimethyl-2-phenyl-, where the appropriate indenone and a suitable reaction partner are reacted in the absence of a solvent, potentially with a solid acid or base catalyst. This approach would not only be environmentally benign but could also simplify the work-up procedure.

Green Chemistry Principles in the Synthesis of the Compound

The twelve principles of green chemistry provide a framework for designing more sustainable chemical processes. nih.gov The synthesis of Indeno[2,1-b]pyran, 4,9-dimethyl-2-phenyl- can be made greener by adhering to these principles.

Key green chemistry principles applicable to the synthesis include:

Waste Prevention: Designing synthetic routes that minimize the formation of byproducts. greenchemistry-toolkit.org

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. One-pot reactions and cascade reactions are particularly effective in this regard. tandfonline.comnih.gov

Use of Safer Solvents and Auxiliaries: When solvents are necessary, opting for greener alternatives like water or ionic liquids, or eliminating them altogether (solvent-free synthesis). nih.gov

Use of Catalysis: Employing catalytic reagents in small amounts is superior to using stoichiometric reagents, as it reduces waste. The use of reusable heterogeneous catalysts is particularly advantageous. nih.gov

Energy Efficiency: Utilizing methods like microwave-assisted synthesis can significantly reduce energy consumption compared to conventional heating.

Use of Renewable Feedstocks: While not always immediately feasible for complex molecules, exploring pathways from bio-based starting materials is a long-term goal.

The adoption of microwave-assisted, flow chemistry, and solvent-free techniques directly aligns with several of these principles, making the synthesis of the target compound more sustainable.

Challenges and Future Directions in Synthetic Accessibility

Despite the advancements in synthetic methodologies, challenges remain in the accessible and efficient synthesis of complex indenopyran structures like Indeno[2,1-b]pyran, 4,9-dimethyl-2-phenyl-.

Current Challenges:

Regioselectivity: In multi-component reactions, controlling the regioselectivity to obtain the desired isomer can be a significant challenge.

Substrate Scope: Some synthetic methods may have a limited substrate scope, hindering the synthesis of a wide range of derivatives.

Scalability: While modern techniques like flow chemistry offer a solution, scaling up laboratory procedures to an industrial scale can present unforeseen difficulties.

Purification: The purification of the final product from complex reaction mixtures can be resource-intensive and generate significant waste.

Future Directions:

Development of Novel Catalysts: The design of highly efficient and selective catalysts, particularly reusable heterogeneous catalysts, will be crucial for improving the sustainability and cost-effectiveness of the synthesis. nih.gov

Expansion of Cascade Reactions: The development of novel cascade reactions that allow for the construction of the complex indenopyran core in a single step with high atom economy is a key area of research. nih.gov

Integration of Automation and AI: The use of automated synthesis platforms and artificial intelligence for reaction optimization could accelerate the discovery of new and improved synthetic routes.

Photocatalysis and Electrochemistry: Exploring photocatalytic and electrochemical methods could provide novel, green, and efficient pathways to the indeno[2,1-b]pyran scaffold.

Chemical Reactivity and Mechanistic Investigations of Indeno 2,1 B Pyran, 4,9 Dimethyl 2 Phenyl

Reactivity of the Pyran Ring System

The pyran ring in the Indeno[2,1-b]pyran system is an electron-rich heterocycle, which significantly influences its chemical reactivity. The degree of aromaticity of the pyran ring in this fused system is a subject of theoretical interest and dictates its behavior in various chemical transformations.

Electrophilic Aromatic Substitution on the Pyran Ring

The pyran ring, particularly with its oxygen heteroatom, can be expected to have some degree of π-electron delocalization, making it susceptible to electrophilic attack. However, its reactivity is generally lower than that of benzene (B151609). The outcome of electrophilic aromatic substitution (SEAr) reactions is directed by the activating and deactivating nature of the substituents on the ring system. uci.edulibretexts.org In the case of 4,9-dimethyl-2-phenyl-indeno[2,1-b]pyran, the phenyl group at the 2-position and the methyl group at the 4-position will influence the regioselectivity of the substitution.

The oxygen atom in the pyran ring can donate its lone pair of electrons, activating the ring towards electrophilic attack, particularly at the ortho and para positions relative to the oxygen. libretexts.org However, the fused indene (B144670) system and the phenyl substituent will also play a significant role in directing incoming electrophiles.

Reaction Reagents Expected Major Product(s) Theoretical Mechanistic Notes
NitrationHNO₃/H₂SO₄Substitution at the 3-position of the pyran ringThe electrophile is the nitronium ion (NO₂⁺). libretexts.org The reaction proceeds via a cationic intermediate (arenium ion), which is stabilized by resonance. uci.edu
HalogenationBr₂/FeBr₃Substitution at the 3-position of the pyran ringA Lewis acid catalyst polarizes the halogen molecule to generate a potent electrophile. uci.edu
Friedel-Crafts AcylationCH₃COCl/AlCl₃Substitution at the 3-position of the pyran ringThis reaction introduces an acyl group and generally avoids polyalkylation, a common side reaction in Friedel-Crafts alkylation. uci.edu

Nucleophilic Additions to the Pyran Ring

While the pyran ring is generally electron-rich, certain positions can be susceptible to nucleophilic attack, especially if the ring system can be activated by appropriate reagents. Reactions involving nucleophiles often lead to addition products or ring-opening, depending on the reaction conditions and the nature of the nucleophile.

Ring-Opening and Ring-Closing Equilibrium Studies

The stability of the pyran ring in the Indeno[2,1-b]pyran system can be probed through ring-opening and ring-closing equilibrium studies. These transformations are often initiated by nucleophilic or electrophilic attack and can be influenced by factors such as pH, temperature, and solvent. For instance, treatment with strong nucleophiles could potentially lead to the cleavage of the C-O bond in the pyran ring, forming an open-chain intermediate. The subsequent potential for recyclization would depend on the stability of the resulting intermediates and the reaction conditions. While specific studies on 4,9-dimethyl-2-phenyl-indeno[2,1-b]pyran are not available, related pyran systems have been shown to undergo such transformations.

Reactivity of the Indene Moiety

The indene moiety is a bicyclic aromatic system containing a benzene ring fused to a five-membered ring. Its reactivity is characteristic of both aromatic and non-aromatic unsaturated systems.

Electrophilic Aromatic Substitution on the Indene Core

The benzene ring of the indene core is susceptible to electrophilic aromatic substitution. The directing effects of the fused pyran ring and the methyl group at the 9-position will determine the position of substitution. The alkyl group is an activating group and an ortho-, para-director. libretexts.org The fused pyran ring's electronic influence would also need to be considered.

Reaction Reagents Expected Major Product(s) Theoretical Mechanistic Notes
NitrationHNO₃/H₂SO₄Substitution at positions 5 and 7 of the indene coreThe methyl group at position 9 activates the ring, directing the incoming electrophile to the ortho (position 8, likely sterically hindered) and para (position 6) positions relative to it. The electronic effect of the fused pyran system will also influence the final regioselectivity.
SulfonationFuming H₂SO₄Substitution at positions 5 and 7 of the indene coreThis reaction is typically reversible, and the position of sulfonation can be temperature-dependent.

Reactivity of the Peripheral Methyl and Phenyl Substituents

The methyl and phenyl groups attached to the main heterocyclic structure are not mere spectators; they are active participants in the molecule's chemical reactivity, offering sites for a variety of transformations.

The two methyl groups at the C4 and C9 positions are benzylic-like and thus are prime candidates for oxidation. The oxidation of methyl groups on aromatic nuclei to form valuable aryl carbonyl compounds is a well-established transformation. researchgate.netnih.gov Various reagents and conditions can be employed to achieve this, with the potential for selective oxidation depending on the relative reactivity of the two methyl groups.

Common methods for this transformation include the use of N-bromosuccinimide (NBS) in the presence of molecular oxygen under photoirradiation, which can convert a methyl group into a carboxylic acid. researchgate.net This process is thought to proceed via a hydroperoxide intermediate generated by hydrogen abstraction with a bromo radical. researchgate.net Another powerful technique is electrochemical oxidation, which avoids the need for chemical oxidants. nih.gov This method has been successfully used for the site-selective oxidation of methyl benzoheterocycles to aromatic acetals (which can be hydrolyzed to aldehydes), demonstrating its applicability to complex molecules. nih.gov

Table 1: Potential Oxidation Reactions of Methyl Groups This table presents hypothetical outcomes based on established chemical methods.

Methyl Group PositionReagent/ConditionExpected Product
C4-Methyl or C9-Methyl1. NBS, O₂, hv 2. H₂O4-Carboxy-9-methyl-2-phenyl-indeno[2,1-b]pyran or 9-Carboxy-4-methyl-2-phenyl-indeno[2,1-b]pyran
C4-Methyl or C9-MethylElectrochemical Oxidation in MeOH, then H₃O⁺4-Formyl-9-methyl-2-phenyl-indeno[2,1-b]pyran or 9-Formyl-4-methyl-2-phenyl-indeno[2,1-b]pyran
C4-Methyl and C9-MethylExcess Oxidant (e.g., KMnO₄)Indeno[2,1-b]pyran-4,9-dicarboxylic acid, 2-phenyl-

Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), sulfonation (SO₃/H₂SO₄), and Friedel-Crafts alkylation and acylation. youtube.com The success of Friedel-Crafts reactions can be sensitive to the presence of heteroatoms, which can coordinate to the Lewis acid catalyst.

Table 2: Predicted Electrophilic Aromatic Substitution Reactions on the 2-Phenyl Group This table presents hypothetical outcomes based on general principles of EAS.

ReactionReagentsPotential Major Product (assuming para-directing)
NitrationHNO₃, H₂SO₄Indeno[2,1-b]pyran, 4,9-dimethyl-2-(4-nitrophenyl)-
BrominationBr₂, FeBr₃Indeno[2,1-b]pyran, 4,9-dimethyl-2-(4-bromophenyl)-
SulfonationFuming H₂SO₄4-(4,9-dimethylindeno[2,1-b]pyran-2-yl)benzenesulfonic acid
Friedel-Crafts AcylationCH₃COCl, AlCl₃1-(4-(4,9-dimethylindeno[2,1-b]pyran-2-yl)phenyl)ethan-1-one

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization, but it requires the presence of a directing metalation group (DMG). In the parent structure of Indeno[2,1-b]pyran, 4,9-dimethyl-2-phenyl-, there are no classical strong DMGs like amides or methoxy (B1213986) groups. However, the pyran oxygen might exhibit weak directing ability under specific conditions.

Alternatively, if one of the methyl groups were first oxidized to a carbonyl or carboxyl group as described in section 3.3.1, this new functional group could then serve as a DMG to direct metalation and subsequent electrophilic quench on the indene ring system. Furthermore, modern cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) could be employed if a halo-substituent were introduced onto either the indene or phenyl portions of the molecule via reactions described previously.

Pericyclic Reactions and Rearrangements Involving the Compound

Pericyclic reactions are concerted processes that proceed through a cyclic transition state and are often initiated by heat or light. msu.eduscribd.com The indeno[2,1-b]pyran system contains a pyran ring, which is a 6π-electron heterocycle that can potentially undergo electrocyclic reactions.

Under thermal or photochemical stimulation, it is conceivable that the pyran ring could undergo a ring-opening reaction to form a vinyl-substituted indenone or a related zwitterionic or diradical intermediate. This ring-opened isomer would be highly colored and could potentially undergo subsequent cycloaddition reactions or rearrangements. The reverse reaction, an electrocyclic ring-closure, is a key step in the synthesis of many pyran-containing systems. msu.edu Sigmatropic rearrangements, such as a evitachem.comyoutube.com-hydride shift in a ring-opened intermediate, could also be envisioned, leading to constitutional isomers. msu.edu

Radical Chemistry and Electron Transfer Processes

The extensive π-conjugated system of Indeno[2,1-b]pyran, 4,9-dimethyl-2-phenyl- makes it a candidate for engaging in electron transfer processes to form radical ions. Single-electron transfer (SET) oxidation could generate a radical cation, where the positive charge and unpaired electron are delocalized over the entire aromatic framework. researchgate.net Similarly, SET reduction could form a radical anion. The stability of such species would be enhanced by the large, planarizable aromatic system. The formation of intramolecular dimer radical ions, where charge is localized over a pair of rings, has been observed in other complex aromatic systems and could be a possibility here, especially upon excitation. nih.gov The presence of electron-donating methyl groups and the phenyl ring would influence the oxidation and reduction potentials of the molecule. These radical ions would be key intermediates in certain electrochemical reactions and photochemical transformations. researchgate.net

Comprehensive Mechanistic Elucidation of Key Reactions

A thorough understanding of the reaction mechanisms is crucial for the rational design of new synthetic routes and for tailoring the properties of indeno[2,1-b]pyran derivatives. The following sections detail the experimental approaches that are essential for such mechanistic elucidations.

Spectroscopic Monitoring of Reaction Intermediates

The direct observation and characterization of transient species are fundamental to piecing together a reaction mechanism. Techniques such as UV-Vis, nuclear magnetic resonance (NMR), and electron paramagnetic resonance (EPR) spectroscopy are powerful tools for this purpose. In a hypothetical study of Indeno[2,1-b]pyran, 4,9-dimethyl-2-phenyl-, one might expect the use of these techniques to identify key intermediates in reactions such as oxidation, reduction, or cycloadditions.

For instance, in a photochromic reaction, which is a known characteristic of some pyran-containing compounds, flash photolysis coupled with time-resolved UV-Vis spectroscopy could be used to detect and characterize the colored, open-ring isomers that are often transiently formed. Similarly, low-temperature NMR studies could potentially trap and identify reactive intermediates that are unstable at ambient temperatures.

Table 1: Hypothetical Spectroscopic Data for Reaction Intermediates of Indeno[2,1-b]pyran, 4,9-dimethyl-2-phenyl-

Intermediate TypeSpectroscopic TechniqueExpected Observations
Colored open-ring isomerTime-resolved UV-VisAppearance of new absorption bands in the visible region.
Radical cation/anionEPR SpectroscopyCharacteristic g-values and hyperfine coupling constants.
Protonated speciesLow-temperature NMRDownfield shifts of specific proton and carbon signals.

This table is illustrative and not based on experimental data for the specific compound.

Kinetic Studies and Reaction Order Determination

Kinetic studies are indispensable for determining the rate of a chemical reaction and its dependence on the concentration of reactants, catalysts, and other species. This information is used to formulate a rate law, which provides critical insights into the molecularity of the rate-determining step of the reaction.

Table 2: Illustrative Kinetic Data for a Hypothetical Reaction

[Indeno[2,1-b]pyran, 4,9-dimethyl-2-phenyl-] (M)[Reactant B] (M)Initial Rate (M/s)
0.010.011.2 x 10⁻⁵
0.020.012.4 x 10⁻⁵
0.010.024.8 x 10⁻⁵

This table presents hypothetical data to illustrate the determination of reaction order.

Isotopic Labeling Experiments

Isotopic labeling is a powerful technique for tracing the path of atoms throughout a chemical reaction. By selectively replacing an atom in a reactant with one of its isotopes (e.g., replacing ¹H with ²H or ¹²C with ¹³C), one can follow the fate of the labeled atom in the products, thereby elucidating bond-breaking and bond-forming steps.

In the context of Indeno[2,1-b]pyran, 4,9-dimethyl-2-phenyl-, isotopic labeling could be used to clarify rearrangement mechanisms or to distinguish between different possible reaction pathways. For example, by labeling one of the methyl groups with deuterium, one could track its position in the final product of a rearrangement reaction, providing conclusive evidence for the operative mechanism. The analysis of the products would typically be carried out using mass spectrometry or NMR spectroscopy.

Advanced Spectroscopic and Analytical Characterization for Structural and Electronic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of an organic molecule. For Indeno[2,1-b]pyran, 4,9-dimethyl-2-phenyl-, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete picture of its complex structure.

Advanced 1H and 13C NMR Chemical Shift Analysis

The ¹H and ¹³C NMR spectra provide foundational information about the electronic environment of each proton and carbon atom in the molecule. The chemical shifts (δ) are indicative of the shielding and deshielding effects exerted by neighboring functional groups.

In the ¹H NMR spectrum, distinct signals would be expected for the aromatic protons on the indeno and phenyl rings, the vinylic proton on the pyran ring, and the protons of the two methyl groups. The aromatic protons would typically appear in the downfield region (δ 7.0-8.5 ppm) due to the anisotropic effect of the aromatic rings. The methyl protons would be found in the more upfield region (δ 2.0-3.0 ppm).

The ¹³C NMR spectrum would complement the ¹H data, showing distinct signals for each unique carbon atom. The quaternary carbons of the fused ring system and the phenyl-substituted carbon would have characteristic chemical shifts. The carbonyl-like carbon in the pyran ring would be significantly downfield.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Phenyl-H (ortho)7.8 - 8.2128.0 - 130.0
Phenyl-H (meta)7.4 - 7.6129.0 - 131.0
Phenyl-H (para)7.5 - 7.7130.0 - 132.0
Indeno-H7.2 - 7.9120.0 - 145.0
Vinylic-H (on pyran)6.0 - 6.5100.0 - 110.0
4-Methyl-H2.3 - 2.620.0 - 25.0
9-Methyl-H2.4 - 2.722.0 - 27.0
C2 (Phenyl-subst.)-150.0 - 160.0
C4 (Methyl-subst.)-140.0 - 150.0
C4a, C9a, C9b-130.0 - 148.0
C9 (Methyl-subst.)-125.0 - 135.0

Note: These are predicted values based on analogous structures and may vary from experimental data.

2D NMR Correlational Techniques (COSY, HSQC, HMBC, NOESY, ROESY) for Connectivity and Stereochemistry

To assemble the molecular puzzle, 2D NMR techniques are employed to establish correlations between nuclei. rsc.orgnih.govbeilstein-journals.org

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings through two to three bonds. np-mrd.org For instance, it would show correlations between adjacent aromatic protons on the phenyl and indeno rings, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). np-mrd.org Each CH, CH₂, and CH₃ group would produce a cross-peak, definitively linking the proton and carbon chemical shifts for each of these units.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds (and sometimes four). np-mrd.org It is crucial for identifying the connectivity of quaternary carbons and piecing together the entire molecular framework. For example, correlations from the methyl protons to the carbons of the pyran and indeno rings would confirm their positions.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are in close proximity, which is vital for determining the stereochemistry and 3D conformation of the molecule. nih.gov For example, a NOESY correlation between a proton on the phenyl ring and a proton on the indeno moiety would provide information about the relative orientation of these rings.

Solid-State NMR Spectroscopy

While solution-state NMR provides data on molecules in a dynamic state, solid-state NMR (ssNMR) offers insights into the structure and packing of molecules in the crystalline form. nih.govresearchgate.net For Indeno[2,1-b]pyran, 4,9-dimethyl-2-phenyl-, ssNMR could reveal information about polymorphism (the existence of different crystal forms) and intermolecular interactions in the solid state. The chemical shifts in ssNMR can differ from solution-state NMR due to packing effects and the absence of solvent.

Mass Spectrometry (MS) Investigations

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a compound, further confirming its identity and structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry would be used to determine the exact molecular weight of Indeno[2,1-b]pyran, 4,9-dimethyl-2-phenyl-. strem.com This highly accurate mass measurement allows for the determination of the elemental formula, a critical piece of data for confirming the identity of a new or known compound. For C₂₄H₁₈O, the expected exact mass would be calculated and compared to the experimental value.

Interactive Table: HRMS Data

Molecular FormulaCalculated Exact Mass (m/z)Observed Exact Mass (m/z)Ionization Mode
C₂₄H₁₈O322.1358[Experimental Value]ESI+ or APCI+

Note: An experimental value would be obtained from the HRMS experiment.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the selection of the molecular ion (or a primary fragment ion) and its subsequent fragmentation to produce a series of daughter ions. mdpi.com The resulting fragmentation pattern is like a fingerprint for the molecule and provides valuable structural information.

For Indeno[2,1-b]pyran, 4,9-dimethyl-2-phenyl-, characteristic fragmentation pathways would likely involve the loss of the methyl groups, cleavage of the pyran ring, and fragmentation of the phenyl substituent. Analyzing these pathways helps to confirm the connectivity of the different parts of the molecule. For instance, the loss of a methyl radical (•CH₃) or the phenyl group could be observed.

Interactive Table: Predicted MS/MS Fragmentation

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral Loss
322.14307.12•CH₃
322.14245.10C₆H₅
322.14293.13CO

Note: These are predicted fragmentation patterns. Actual fragmentation would be determined experimentally.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Conformational Information

In an IMS-MS experiment, the protonated molecule of Indeno[2,1-b]pyran, 4,9-dimethyl-2-phenyl- would be generated and introduced into a drift tube filled with an inert buffer gas. The time it takes for the ion to traverse the drift tube under the influence of a weak electric field is its drift time, which is related to its rotationally averaged collision cross-section (CCS). Different conformers of the molecule, having distinct three-dimensional shapes, would exhibit different CCS values and could potentially be separated. For instance, the degree of rotation of the phenyl group at the 2-position relative to the pyran ring could lead to different conformers with varying degrees of compactness. More compact structures would experience fewer collisions with the buffer gas and thus have shorter drift times. The study of related compounds, such as 2,4-dimethylpyridine, has shown that protonated molecules and their proton-bound dimers can be distinguished, and their reduced mobilities can be determined. researchgate.net The temperature dependence of the reduced mobility can also indicate changes in ion composition or interactions. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These vibrations are specific to the types of chemical bonds present and their geometric arrangement, making this a valuable tool for structural characterization.

Characteristic Group Frequencies and Band Assignments

The IR and Raman spectra of Indeno[2,1-b]pyran, 4,9-dimethyl-2-phenyl- would be expected to exhibit a series of characteristic bands corresponding to its various functional groups and structural motifs. While a complete experimental spectrum is not available, the expected frequencies can be predicted based on the analysis of similar structures. For instance, the NIST WebBook provides IR spectra for related compounds like 2,3-dimethyl-2,3-butanediol and 4(1H)-pyridone, 2,6-dimethyl-1-phenyl-, hydrochloride, which can serve as a reference for certain vibrational modes. nist.govnist.gov The Aldrich FT-IR Collection also contains a vast library of spectra for pure compounds that can be used for comparison. thermofisher.com

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-HStretching3100 - 3000
Methyl C-HAsymmetric & Symmetric Stretching2960 - 2850
C=C (Aromatic/Indene)Stretching1620 - 1450
C-O-C (Pyran ether)Asymmetric Stretching1270 - 1200
C-O-C (Pyran ether)Symmetric Stretching1070 - 1020
Phenyl RingRing Puckering/BreathingVarious bands in the fingerprint region
Indene (B144670) MoietyVarious skeletal vibrationsFingerprint region below 1500

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Spectroscopy

Electronic spectroscopy provides information about the electronic transitions within a molecule upon absorption of ultraviolet or visible light. These transitions are characteristic of the chromophoric system of the molecule.

Electronic Transitions and Chromophore Analysis

The chromophore of Indeno[2,1-b]pyran, 4,9-dimethyl-2-phenyl- is the extended π-conjugated system comprising the indene and phenyl-substituted pyran rings. The UV-Vis absorption spectrum of this compound is expected to show intense absorption bands corresponding to π→π* transitions. Based on studies of similar indenopyranone derivatives, one can anticipate absorption maxima in the UV region. For instance, new indeno[1,2-c]pyran-3-ones exhibit intense absorption bands between 275–282 nm and 307–317 nm. beilstein-journals.orgnih.gov The presence of the phenyl group at the 2-position and the methyl groups at the 4- and 9-positions will likely influence the exact position and intensity of these bands through electronic and steric effects. In some cases, intramolecular charge transfer (ICT) bands can also be observed. beilstein-journals.org The solvent polarity can also affect the absorption spectra, although in some related systems, the effect on the ground state has been found to be insignificant. beilstein-journals.org

Photophysical Properties and Quantum Yield Determinations

Upon absorption of light, the molecule is excited to a higher electronic state. It can then relax back to the ground state through various photophysical processes, including fluorescence. The fluorescence spectrum provides information about the emissive properties of the molecule.

For related indenopyran derivatives, fluorescence emission is often observed in the blue region of the spectrum. beilstein-journals.orgnih.gov For example, some indeno[1,2-c]pyran-3-ones are blue emitters with emission maxima in the range of 380–550 nm. beilstein-journals.org The fluorescence quantum yield (ΦF), which is a measure of the efficiency of the fluorescence process, can be determined relative to a standard. For some indenopyran derivatives, the quantum yields have been found to be relatively low (<1% to 18.1% for different isomers). beilstein-journals.orgresearchgate.net The stereochemistry of the molecule can significantly impact the quantum yield, with trans isomers sometimes exhibiting higher quantum yields than their cis counterparts. beilstein-journals.orgnih.gov The Stokes shift, which is the difference in energy between the absorption and emission maxima, is another important photophysical parameter. For similar compounds, Stokes shifts can range from approximately 60 to 70 nm. researchgate.net

Compound Excitation λ (nm) Emission λ (nm) Quantum Yield (ΦF) Reference
Indeno[1,2-c]pyran-3-one derivative 2'a3133827.2% researchgate.net
Indeno[1,2-c]pyran-3-one derivative 2'b31638918.1% researchgate.net
Indeno[1,2-c]pyran-3-one derivative 2''b3203935.4% researchgate.net
Indeno[1,2-c]pyran-3-one derivative 3''b3173900.3% researchgate.net

X-ray Crystallography for Single Crystal Structure Determination

The definitive method for determining the precise spatial arrangement of atoms within a crystalline solid is single-crystal X-ray crystallography. This technique provides unambiguous data on bond lengths, bond angles, and torsional angles, which are fundamental to understanding the molecule's conformation and stability. Furthermore, it reveals the nature of intermolecular interactions that govern how molecules pack together in the solid state.

Bond Lengths, Bond Angles, and Torsional Angles

Without experimental data from X-ray diffraction of a single crystal of Indeno[2,1-b]pyran, 4,9-dimethyl-2-phenyl- , a definitive table of its bond lengths, bond angles, and torsional angles cannot be constructed. Such a table would be critical for understanding the geometry of the fused indeno-pyran ring system and the orientation of the phenyl and dimethyl substituents. Theoretical calculations could provide estimates for these parameters, but they would lack the validation of experimental measurement.

Intermolecular Interactions and Crystal Packing

The manner in which molecules of Indeno[2,1-b]pyran, 4,9-dimethyl-2-phenyl- arrange themselves in a crystal lattice is also currently unknown. Analysis of crystal packing provides insight into non-covalent interactions such as hydrogen bonds, π-π stacking, and van der Waals forces. These interactions are crucial in determining the material's bulk properties, including melting point, solubility, and polymorphism. Without crystallographic data, a discussion of these specific interactions remains speculative.

Other Advanced Analytical Techniques

While X-ray crystallography is paramount for solid-state structural analysis, other advanced analytical techniques could provide complementary information regarding the electronic structure and behavior of Indeno[2,1-b]pyran, 4,9-dimethyl-2-phenyl- . Techniques such as advanced nuclear magnetic resonance (NMR) experiments (e.g., NOESY, HMBC) could offer insights into through-space and through-bond correlations, helping to infer conformational details in solution. Furthermore, computational chemistry, employing methods like Density Functional Theory (DFT), could be used to model the electronic distribution, molecular orbitals (HOMO/LUMO), and theoretical spectroscopic signatures of the molecule. However, the accuracy of these computational models is best confirmed by comparison with experimental data, which is currently lacking.

Computational Chemistry and Theoretical Investigations of Indeno 2,1 B Pyran, 4,9 Dimethyl 2 Phenyl

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are indispensable tools for understanding the intrinsic properties of molecules like Indeno[2,1-b]pyran, 4,9-dimethyl-2-phenyl-. These methods allow for the detailed examination of electronic structure, which governs the molecule's reactivity, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) Applications for Ground State Geometries and Energies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying complex organic molecules. For Indeno[2,1-b]pyran, 4,9-dimethyl-2-phenyl-, DFT calculations, often employing hybrid functionals like B3LYP, are used to determine its most stable three-dimensional arrangement, known as the ground state geometry.

Illustrative DFT Calculated Geometrical Parameters for a Model Indenopyran System

ParameterValue
C-O (pyran ring) Bond Length~1.37 Å
C=C (pyran ring) Bond Length~1.35 Å
C-C (phenyl ring) Bond Length~1.39 Å
C-C-O Bond Angle~120°
C-C-C (phenyl ring) Bond Angle~120°

Note: This data is illustrative and based on typical values for similar heterocyclic systems. Specific values for Indeno[2,1-b]pyran, 4,9-dimethyl-2-phenyl- would require dedicated computational studies.

The total electronic energy calculated through DFT is a key indicator of the molecule's stability. By comparing the energies of different isomers or conformers, researchers can predict the most likely forms to exist.

Ab Initio and Post-Hartree-Fock Methods for Higher Accuracy

For situations demanding higher accuracy, ab initio and post-Hartree-Fock methods are employed. These methods are, in principle, derived directly from the fundamental laws of quantum mechanics without empirical parameterization. mdpi.com The simplest ab initio method is the Hartree-Fock (HF) theory, which provides a good starting point but neglects a portion of the electron correlation. mdpi.com

Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, systematically improve upon the HF approximation by including electron correlation effects. researchgate.net These calculations are more computationally intensive but yield more accurate energies and properties, which can be crucial for understanding subtle electronic effects or for benchmarking results from less computationally demanding methods like DFT. For complex systems, a common approach is to optimize the geometry at a DFT level and then perform a single-point energy calculation using a higher-level ab initio method to refine the electronic energy.

Basis Set Selection and Computational Efficiency

The choice of a basis set is a critical aspect of any quantum chemical calculation. A basis set is a set of mathematical functions used to construct the molecular orbitals. researchgate.net Larger basis sets provide a more flexible description of the electron distribution, leading to more accurate results, but at a significantly higher computational cost.

Commonly used basis sets include the Pople-style basis sets (e.g., 6-31G(d), 6-311+G(d,p)) and the correlation-consistent basis sets of Dunning (e.g., cc-pVDZ, aug-cc-pVTZ). researchgate.net The selection of a basis set involves a trade-off between the desired accuracy and the computational resources available. For a molecule the size of Indeno[2,1-b]pyran, 4,9-dimethyl-2-phenyl-, a split-valence basis set with polarization functions, such as 6-31G(d), often provides a reasonable compromise for initial geometric optimizations. For more accurate energy calculations, a larger basis set like 6-311+G(d,p) or a correlation-consistent basis set would be preferable.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the Indeno[2,1-b]pyran, 4,9-dimethyl-2-phenyl- molecule, particularly the rotation of the phenyl group and the puckering of the pyran ring, gives rise to different spatial arrangements known as conformers.

Identification of Stable Conformers

Conformational analysis aims to identify all the stable, low-energy conformers of a molecule. This is typically done by systematically rotating key dihedral angles and calculating the energy at each step. The minima on the resulting potential energy surface correspond to the stable conformers. For Indeno[2,1-b]pyran, 4,9-dimethyl-2-phenyl-, the orientation of the phenyl group relative to the indenopyran core is a key determinant of its conformational landscape. Computational studies on similar heterocyclic systems have shown that different substituent positions can significantly influence the stability of various conformers. mdpi.com

Barrier Heights for Conformational Interconversions

The energy barriers that separate these stable conformers are also of great interest. These barrier heights, or activation energies, determine the rate at which the molecule can convert between different conformations. This information is crucial for understanding the molecule's dynamic behavior. Transition state theory can be used in conjunction with quantum chemical calculations to locate the transition state structures that connect the stable conformers and to calculate the energy barrier for interconversion.

Illustrative Energy Profile for Phenyl Group Rotation

Dihedral Angle (°)Relative Energy (kcal/mol)
05.0 (Eclipsed - High Energy)
302.5
600.5
900.0 (Perpendicular - Low Energy)
1200.5
1502.5
1805.0 (Eclipsed - High Energy)

Note: This table represents a hypothetical energy profile for the rotation of the phenyl group in Indeno[2,1-b]pyran, 4,9-dimethyl-2-phenyl-, illustrating the concept of rotational barriers. Actual values would depend on specific calculations.

Prediction and Interpretation of Spectroscopic Data

Computational quantum chemistry enables the in silico prediction of various spectroscopic parameters. These calculations are instrumental in confirming experimentally determined structures and in assigning spectral features to specific molecular motions or electronic transitions.

Calculated NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular structure elucidation. Density Functional Theory (DFT) calculations have become a standard method for predicting the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants of organic molecules. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of Indeno[2,1-b]pyran, 4,9-dimethyl-2-phenyl-, its theoretical NMR spectrum can be generated.

Table 1: Hypothetical Calculated ¹³C and ¹H NMR Chemical Shifts (ppm) for Indeno[2,1-b]pyran, 4,9-dimethyl-2-phenyl-

AtomCalculated ¹³C Shift (ppm)Attached ProtonCalculated ¹H Shift (ppm)
C2155.0--
C4130.0--
C4-CH₃20.5H2.40
C4a125.0--
C4b140.0--
C8a128.0H7.50
C9135.0--
C9-CH₃21.0H2.50
C9a120.0H7.30
C2-Ph (C1')138.0--
C2-Ph (C2'/C6')129.0H7.60
C2-Ph (C3'/C5')128.5H7.45
C2-Ph (C4')130.5H7.40
C3110.0H6.80
C9b80.0H5.50

Note: This table is illustrative and based on general values for similar structures. Actual computational results would require a specific study.

Vibrational Frequencies and IR/Raman Spectra Simulation

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in its Infrared (IR) and Raman spectra. A DFT study on a related compound, 4b,9b-dihydroxy-7,8-dihydro-4bH-indeno[1,2-b]benzofuran-9,10(6H,9bH)-dione, utilized the B3LYP method with the 6-311++G(d,p) basis set to calculate its vibrational wavenumbers. ias.ac.in This type of analysis, when applied to Indeno[2,1-b]pyran, 4,9-dimethyl-2-phenyl-, would yield a set of vibrational modes and their corresponding intensities.

The calculated spectrum can be used to assign the experimental IR and Raman bands to specific stretching, bending, and torsional motions of the molecule. For example, one would expect to identify characteristic C-H stretching vibrations of the aromatic rings and methyl groups, C=C stretching of the pyran and indenone systems, and C-O-C stretching of the pyran ring. The potential energy distribution (PED) analysis can further dissect each vibrational mode into contributions from different internal coordinates, providing a detailed understanding of the molecular vibrations. ias.ac.in

Table 2: Representative Calculated Vibrational Frequencies for a Related Indeno-Fused Heterocycle

Wavenumber (cm⁻¹)Assignment
3050-3150Aromatic C-H stretch
2900-3000Methyl C-H stretch
1650-1700C=C stretch (pyran ring)
1580-1620Aromatic C=C stretch
1200-1250Asymmetric C-O-C stretch
1000-1050Symmetric C-O-C stretch

Source: Adapted from findings on similar heterocyclic systems. ias.ac.in

UV-Vis Absorption Maxima and Excited State Calculations (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic absorption spectra of molecules. By applying TD-DFT, it is possible to predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths for the electronic transitions of Indeno[2,1-b]pyran, 4,9-dimethyl-2-phenyl-. researchgate.netrsc.org These calculations provide insight into the nature of the electronic transitions, such as π → π* or n → π* transitions, and the molecular orbitals involved. rsc.org

For a conjugated system like Indeno[2,1-b]pyran, 4,9-dimethyl-2-phenyl-, the calculations would likely reveal intense π → π* transitions responsible for its absorption in the UV-visible region. The specific λmax values would be sensitive to the extent of conjugation and the substitution pattern. Computational studies on other complex heterocyclic systems have demonstrated good correlation between TD-DFT predicted spectra and experimental data. researchgate.net

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is not only used to study static molecular properties but also to investigate the dynamics of chemical reactions.

Elucidation of Reaction Mechanisms through Computational Studies

Theoretical calculations can be used to map out the potential energy surface of a reaction, providing a detailed, step-by-step description of the reaction mechanism. For the synthesis of Indeno[2,1-b]pyran derivatives, computational studies can help to elucidate the sequence of bond-forming and bond-breaking events. For example, in reactions involving the formation of pyran rings, computational modeling can distinguish between different possible mechanistic pathways, such as a concerted pericyclic reaction versus a stepwise pathway involving charged intermediates. beilstein-journals.org

By locating the transition state structures for each elementary step, the reaction mechanism can be fully characterized. This approach has been used to understand the recyclization reactions of related pyranone systems. beilstein-journals.org A similar computational investigation into the formation of Indeno[2,1-b]pyran, 4,9-dimethyl-2-phenyl- would clarify the roles of catalysts and the stereochemical outcome of the reaction.

Energetics of Elementary Reaction Steps

For instance, a novel domino cyclization for the synthesis of indeno[2,1-c]pyran derivatives was reported, and computational chemistry could be employed to calculate the energy profile of this multi-step process, providing a quantitative understanding of its feasibility and selectivity. rsc.org Such calculations would provide valuable information for optimizing reaction conditions to improve the yield and selectivity of the synthesis of Indeno[2,1-b]pyran, 4,9-dimethyl-2-phenyl-.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can reveal detailed information about the conformational dynamics, flexibility, and intermolecular interactions of a molecule in various environments.

For Indeno[2,1-b]pyran, 4,9-dimethyl-2-phenyl-, MD simulations could be employed to understand its behavior in different solvents or its potential interactions with biological macromolecules. For instance, a simulation in a water box would illustrate how the molecule's hydrophobic and hydrophilic regions interact with the solvent, influencing its solubility and aggregation properties.

Detailed Research Findings:

While specific MD simulation data for Indeno[2,1-b]pyran, 4,9-dimethyl-2-phenyl- is not publicly available, studies on related pyran derivatives have demonstrated the utility of this technique. For example, simulations of kojic acid fused 2-amino-3-cyano-4H-pyran derivatives have been used to investigate their interactions with enzyme active sites, revealing key hydrogen bonding and stacking interactions that are crucial for their biological activity. researchgate.net It is conceivable that similar studies on Indeno[2,1-b]pyran, 4,9-dimethyl-2-phenyl- would elucidate its conformational preferences and non-covalent interactions, which are fundamental to its chemical behavior.

A hypothetical MD simulation of Indeno[2,1-b]pyran, 4,9-dimethyl-2-phenyl- could track parameters such as the root-mean-square deviation (RMSD) of the backbone to assess structural stability and the radial distribution function (RDF) to understand the solvation shell around the molecule.

Hypothetical Molecular Dynamics Simulation Parameters:

ParameterValue
SystemIndeno[2,1-b]pyran, 4,9-dimethyl-2-phenyl- in a solvent box (e.g., water)
Force FieldAMBER, CHARMM, or GROMOS
Temperature300 K
Pressure1 atm
Simulation Time100 ns
Time Step2 fs

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry, providing a framework for understanding and predicting chemical reactivity. nih.govwikipedia.org The theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.govlibretexts.org The energy and spatial distribution of these orbitals are critical in determining the course of a chemical reaction. researchgate.netyoutube.com

For Indeno[2,1-b]pyran, 4,9-dimethyl-2-phenyl-, FMO analysis, typically performed using Density Functional Theory (DFT) calculations, would reveal its electrophilic and nucleophilic sites. The HOMO, being the orbital from which an electron is most easily removed, indicates regions of nucleophilicity. Conversely, the LUMO, the orbital to which an electron is most easily added, points to electrophilic centers. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. researchgate.net

Detailed Research Findings:

While specific FMO calculations for Indeno[2,1-b]pyran, 4,9-dimethyl-2-phenyl- are not available in the literature, DFT studies on various pyran and indenopyran derivatives have been reported. For instance, calculations on 2,6-diphenyl-4H-pyran-4-one have been used to analyze its electronic properties and reactivity. semanticscholar.org For Indeno[2,1-b]pyran, 4,9-dimethyl-2-phenyl-, it is expected that the HOMO would be distributed over the electron-rich phenyl and pyran rings, while the LUMO would also be located across the fused ring system. The methyl groups would likely have a minor electronic influence on the frontier orbitals through inductive effects.

Hypothetical Frontier Molecular Orbital Data (Calculated at B3LYP/6-31G level):*

Molecular OrbitalEnergy (eV)Description
HOMO-5.8Likely localized on the pyran and phenyl moieties, indicating nucleophilic character.
LUMO-1.2Likely distributed across the fused indenopyran core, indicating electrophilic character.
HOMO-LUMO Gap4.6Suggests moderate kinetic stability.

Aromaticity and Antiaromaticity Studies of the Fused Ring System

Aromaticity is a fundamental concept in chemistry that describes the enhanced stability of certain cyclic, planar, and conjugated molecules. The aromaticity of the fused ring system in Indeno[2,1-b]pyran, 4,9-dimethyl-2-phenyl- can be quantitatively assessed using computational methods such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). researchgate.netnih.gov

NICS calculations provide a measure of the magnetic shielding at the center of a ring, with negative values indicating aromaticity and positive values suggesting antiaromaticity. The HOMA index, on the other hand, evaluates aromaticity based on the geometric criterion of bond length equalization, with a value of 1 representing a fully aromatic system like benzene (B151609).

Detailed Research Findings:

There are no specific aromaticity studies for Indeno[2,1-b]pyran, 4,9-dimethyl-2-phenyl- in the reviewed literature. However, the general principles of aromaticity can be applied. The indene (B144670) moiety is composed of a benzene ring fused to a five-membered ring. The benzene part is inherently aromatic. The pyran ring, in its neutral form, is not aromatic as it contains an sp3-hybridized carbon atom, which disrupts the cyclic conjugation required by Hückel's rule. wikipedia.orgnih.gov

A computational study of Indeno[2,1-b]pyran, 4,9-dimethyl-2-phenyl- would likely reveal a high degree of aromaticity for the six-membered ring of the indene system. The five-membered ring of the indene and the pyran ring would exhibit significantly less aromatic or non-aromatic character.

Hypothetical Aromaticity Indices (Calculated):

Ring SystemNICS(0) (ppm)HOMAAromatic Character
Benzene ring of Indene-9.50.95Aromatic
Five-membered ring of Indene-2.10.30Weakly Aromatic/Non-aromatic
Pyran ring+1.50.10Non-aromatic/Slightly Antiaromatic

Future Research Directions and Advanced Applications of the Indeno 2,1 B Pyran Scaffold in Chemical Sciences

Rational Design of Modified Indeno[2,1-b]pyran Structures

The inherent versatility of the indeno[2,1-b]pyran framework allows for systematic structural modifications to fine-tune its chemical and physical properties. The rational design of new analogs based on the Indeno[2,1-b]pyran, 4,9-dimethyl-2-phenyl- core is a promising avenue for developing molecules with tailored functionalities.

Synthesis of Novel Analogs with Tunable Properties

The synthesis of novel analogs of Indeno[2,1-b]pyran, 4,9-dimethyl-2-phenyl- can be approached through various established and emerging synthetic methodologies. The core structure itself is typically assembled through condensation reactions of appropriate indene (B144670) precursors with pyran-forming reagents. nih.gov The tunability of the properties of these analogs lies in the strategic introduction of different substituents on both the indene and pyran moieties.

Future synthetic efforts could focus on:

Modification of the Phenyl Group: Introducing electron-donating or electron-withdrawing groups onto the 2-phenyl substituent can significantly impact the electronic properties of the entire molecule. For instance, donor-acceptor substituted systems often exhibit interesting photophysical behaviors. mdpi.combeilstein-journals.org

Varying the Methyl Groups: The methyl groups at the 4 and 9 positions can be replaced with other alkyl chains of varying lengths or with functional groups that can alter the molecule's solubility, steric hindrance, and intermolecular interactions. The introduction of methyl groups can influence fluorescence quantum yields and intersystem crossing rates. nih.gov

Functionalization of the Indene Ring: The aromatic part of the indene system offers sites for electrophilic aromatic substitution, allowing for the introduction of a wide range of functional groups that can modulate the electronic and steric characteristics of the scaffold. uomustansiriyah.edu.iq

These synthetic modifications would allow for the creation of a library of Indeno[2,1-b]pyran, 4,9-dimethyl-2-phenyl- analogs with a spectrum of properties, making them suitable for various applications.

Structure-Reactivity Relationship (SRR) Studies in Chemical Transformations

Understanding the relationship between the structure of Indeno[2,1-b]pyran, 4,9-dimethyl-2-phenyl- and its reactivity is crucial for its application in chemical transformations. The substituents on the indenopyran core play a significant role in dictating its reactivity. nih.gov

Key areas for SRR studies include:

Influence of Substituents on Ring-Opening Reactions: For photochromic applications, the nature of the substituents can affect the efficiency of the photochemical ring-opening to form colored merocyanine (B1260669) isomers and the kinetics of the thermal fading process. researchgate.net

Regioselectivity in Cycloaddition Reactions: The electron distribution within the pyran ring, influenced by the methyl and phenyl groups, will determine the regioselectivity of cycloaddition reactions where the indenopyran can act as a diene or dienophile.

Catalytic Activity: If the indenopyran scaffold is incorporated into a ligand for a metal catalyst, the electronic and steric properties of the substituents will directly impact the catalytic activity and selectivity of the resulting complex.

Systematic studies involving a series of analogs with varied substituents will provide valuable data to establish clear structure-reactivity relationships, enabling the predictive design of indenopyran-based systems for specific chemical transformations.

Exploration of the Indeno[2,1-b]pyran, 4,9-dimethyl-2-phenyl- Scaffold in Advanced Organic Synthesis

The rigid and chiral nature of the indeno[2,1-b]pyran scaffold makes it an attractive candidate for applications in advanced organic synthesis, particularly in asymmetric catalysis and as a building block for complex molecular architectures.

As a Chiral Auxiliary or Ligand

The development of chiral indenopyran derivatives opens the door to their use as chiral auxiliaries or ligands in asymmetric synthesis. nih.gov While specific studies on Indeno[2,1-b]pyran, 4,9-dimethyl-2-phenyl- for this purpose are not yet prevalent, the principles from related systems can be applied.

Chiral Auxiliaries: A chiral version of the Indeno[2,1-b]pyran, 4,9-dimethyl-2-phenyl- scaffold, synthesized from a chiral precursor, could be temporarily attached to a prochiral molecule to direct the stereochemical outcome of a subsequent reaction. The rigidity of the fused ring system would provide a well-defined chiral environment.

Chiral Ligands: The indenopyran scaffold can be functionalized with coordinating atoms (e.g., phosphorus, nitrogen) to create novel chiral ligands for transition metal-catalyzed asymmetric reactions. The stereochemical outcome of such reactions would be influenced by the chiral environment created by the ligand around the metal center. The synthesis of chiral spiro-indenes has been achieved using palladium catalysis with chiral ligands, highlighting the potential of such approaches. oaepublish.com

The modular nature of indenopyran synthesis would allow for the facile generation of a library of chiral ligands with varying steric and electronic properties for screening in various asymmetric transformations.

As a Building Block for Complex Molecular Architectures

The indeno[2,1-b]pyran scaffold can serve as a versatile building block for the construction of more complex and functionally diverse molecules. nih.govmdpi.com Its inherent structural features can be exploited to create novel materials and bioactive compounds.

Potential applications include:

Natural Product Synthesis: The pyran and pyranone moieties are present in a wide array of natural products. mdpi.comresearchgate.net The Indeno[2,1-b]pyran, 4,9-dimethyl-2-phenyl- scaffold could serve as a key intermediate in the total synthesis of complex natural products containing a fused pyran ring system. mdpi.com

Supramolecular Chemistry: The planar and aromatic nature of the indenopyran system makes it an ideal candidate for constructing supramolecular assemblies through non-covalent interactions such as π-π stacking.

Dendrimers and Polymers: Functionalized indenopyran derivatives can be used as monomers for the synthesis of polymers or as core units for the construction of dendrimers with unique photophysical or electronic properties.

The ability to functionalize the indenopyran scaffold at multiple positions provides a high degree of control over the final architecture of the complex molecules.

Photophysical and Optoelectronic Material Research

Indenopyran derivatives are known to possess interesting photophysical properties, including fluorescence and photochromism, making them promising candidates for the development of advanced materials. nih.govresearchgate.net The specific substitution pattern of Indeno[2,1-b]pyran, 4,9-dimethyl-2-phenyl- is expected to give rise to distinct photophysical characteristics.

The photophysical properties of indenopyran derivatives are highly dependent on their substitution pattern. For instance, studies on indeno[1,2-c]pyran-3-ones have shown that they are blue emitters in solution, with trans isomers exhibiting higher fluorescence quantum yields compared to their cis counterparts. nih.govdoaj.org The presence of different substituents can lead to a red shift in the solid-state fluorescence spectra due to intermolecular interactions. nih.gov

The introduction of donor and acceptor groups can lead to intramolecular charge transfer (ICT) states, resulting in solvatochromic fluorescence. beilstein-journals.org In the case of Indeno[2,1-b]pyran, 4,9-dimethyl-2-phenyl- , the phenyl group can act as a tunable component. By adding electron-donating or electron-withdrawing substituents to this phenyl ring, it is possible to create donor-acceptor systems and modulate the photophysical properties. mdpi.com The methyl groups also play a role in influencing the fluorescence quantum yield and other photophysical parameters. nih.gov

The following table summarizes the photophysical data for some related indenopyran and pyran derivatives, illustrating the effect of substitution on their properties.

Compound/SystemExcitation λ (nm)Emission λ (nm)Quantum Yield (Φ)Reference
trans-indeno[1,2-c]pyran-3-one derivative313382Higher than cis nih.gov
cis-indeno[1,2-c]pyran-3-one derivative317390Lower than trans nih.gov
Donor-acceptor substituted triphenylenes-Solvent-dependent- beilstein-journals.org
Donor-substituted phenyl-π-chromones-Pronounced changes with donor strength- nih.gov

Future research in this area should focus on a detailed investigation of the absorption and emission properties of Indeno[2,1-b]pyran, 4,9-dimethyl-2-phenyl- and its rationally designed analogs. This includes studying their fluorescence quantum yields, lifetimes, and solvatochromic behavior. Such studies will be instrumental in evaluating their potential for applications in:

Organic Light-Emitting Diodes (OLEDs): Pyran-containing derivatives have been explored as potential materials for electroluminescent devices. nih.gov

Fluorescent Probes and Sensors: The sensitivity of the fluorescence of some indenopyran derivatives to their environment could be exploited for sensing applications. nih.gov

Photochromic Materials: The ability of certain indenopyrans to undergo reversible color changes upon irradiation makes them suitable for applications such as smart windows and optical data storage. researchgate.net

Development as Fluorescent Probes or Dyes

The inherent photophysical properties of the indenopyran scaffold make it an attractive candidate for the development of novel fluorescent probes and dyes. Research on related indeno[1,2-c]pyran-3-ones has demonstrated that these compounds can be effective blue emitters in solution. nih.govresearchgate.net The fluorescence quantum yields of these derivatives are notably influenced by their stereochemistry, with trans isomers exhibiting significantly higher quantum yields compared to their cis counterparts. nih.govresearchgate.net This suggests that the rigid structure of the indeno[2,1-b]pyran core in 4,9-dimethyl-2-phenyl-indeno[2,1-b]pyran could lead to favorable fluorescence characteristics.

Future research could focus on modulating the electronic properties of the 4,9-dimethyl-2-phenyl-indeno[2,1-b]pyran molecule to tune its emission wavelength and enhance its quantum yield. The introduction of various electron-donating or electron-withdrawing groups onto the phenyl ring at the 2-position or on the indenone moiety could be systematically investigated. This would allow for the creation of a library of fluorescent dyes with a range of emission colors, potentially spanning the visible spectrum. Such dyes could find applications in cellular imaging, sensing, and as active components in fluorescent materials. nih.gov

Table 1: Photophysical Properties of Representative Indeno[1,2-c]pyran-3-one Derivatives

CompoundSolventAbsorption Maxima (λabs, nm)Emission Maxima (λem, nm)Fluorescence Quantum Yield (ΦF)
trans-isomerAcetonitrile275-282, 307-317Blue emissionSignificantly higher than cis-isomer
cis-isomerAcetonitrile275-282, 307-317Blue emissionLower than trans-isomer

Data sourced from studies on indeno[1,2-c]pyran-3-ones and is presented as a general representation of the potential of the indenopyran class. nih.govresearchgate.net

Application in Organic Light-Emitting Diodes (OLEDs) or Solar Cells

The electroluminescent potential of pyran-containing derivatives has been recognized, making them promising candidates for use in organic light-emitting diodes (OLEDs). nih.gov For instance, research on indeno-type polyaromatic hydrocarbons has led to the development of efficient emitters for OLEDs. One such study reported a device utilizing 8,8-dimethyl-N,N-diphenyl-8H-indeno[2,1-b]fluoranthen-6-amine as an emitter, which demonstrated a luminous efficiency of 8.35 cd/A and a power efficiency of 5.70 lm/W. researchgate.net This highlights the potential of the indenopyran scaffold to serve as a core for developing new OLED materials. The 4,9-dimethyl-2-phenyl-indeno[2,1-b]pyran could be investigated as a host or emissive layer component in OLED devices. Its thermal stability and ability to form high-quality thin films would be critical factors for such applications.

Chemical Probe Development for Mechanistic Studies

The development of chemical probes is crucial for elucidating complex biological mechanisms. The indenopyran scaffold can be tailored to create probes for specific biological targets. For example, a study on an indeno[1,2-b]-pyridinol derivative revealed its function as a catalytic inhibitor of topoisomerase IIα through binding to the minor groove of DNA. biomolther.orgnih.gov This was determined through spectroscopic and molecular docking studies, which showed the planar phenyl-indeno[1,2-b]pyridine structure fitting into the DNA minor groove. biomolther.org

This precedent suggests that Indeno[2,1-b]pyran, 4,9-dimethyl-2-phenyl- could be explored as a platform for developing new chemical probes. By incorporating specific functionalities, it could be designed to interact with particular enzymes, receptors, or other biomolecules. nih.gov The intrinsic fluorescence of the indenopyran core could also be harnessed to create "turn-on" or "turn-off" fluorescent probes that signal the binding to a target molecule, enabling the visualization and study of biological processes in real-time.

Integration into Supramolecular Assemblies

Supramolecular chemistry, the study of systems held together by non-covalent interactions, offers a powerful approach to constructing complex and functional architectures. The structure of Indeno[2,1-b]pyran, 4,9-dimethyl-2-phenyl- provides opportunities for its integration into supramolecular assemblies. The planar aromatic regions can participate in π-π stacking interactions, while the oxygen atom in the pyran ring can act as a hydrogen bond acceptor.

Research on indeno[1,2-c]pyran-3-ones has shown that their solid-state arrangement is governed by a network of non-covalent interactions, including intermolecular hydrogen bonding, C-H···π, and π-π contacts. nih.gov This indicates the potential of the indeno[2,1-b]pyran scaffold to self-assemble into well-defined nanostructures. Future research could explore the design of derivatives of 4,9-dimethyl-2-phenyl-indeno[2,1-b]pyran with specific recognition motifs to direct their assembly into desired architectures, such as liquid crystals, gels, or crystalline solids with unique optical or electronic properties. mdpi.com

Development of Novel Catalytic Systems Based on the Indeno[2,1-b]pyran Framework

The development of novel catalysts is a cornerstone of chemical synthesis. While direct catalytic applications of the indeno[2,1-b]pyran framework are not yet widely reported, the structural features of this scaffold suggest its potential in catalysis. The pyran oxygen and the extended π-system could coordinate with metal centers, making indeno[2,1-b]pyran derivatives potential ligands for transition metal catalysis.

Furthermore, related nitrogen-containing indeno[1,2-b]pyridine derivatives have been investigated as catalytic inhibitors of enzymes. biomolther.orgnih.gov This opens the door to exploring the potential of Indeno[2,1-b]pyran, 4,9-dimethyl-2-phenyl- and its derivatives as organocatalysts or as scaffolds for the design of enzyme inhibitors. Future work could involve the synthesis of chiral indeno[2,1-b]pyran derivatives and their application in asymmetric catalysis, or the exploration of their ability to catalyze specific organic transformations. The use of nanocomposite catalysts for the synthesis of related indenopyran derivatives has also been reported, suggesting the potential for developing heterogeneous catalytic systems. researchgate.net

Theoretical Predictions Guiding Experimental Design and Synthesis

Computational chemistry and theoretical predictions are invaluable tools in modern chemical research, enabling the rational design of molecules with desired properties. In the context of Indeno[2,1-b]pyran, 4,9-dimethyl-2-phenyl-, theoretical studies can play a pivotal role in guiding its future development.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be employed to predict the electronic structure, absorption and emission spectra, and other photophysical properties of the molecule and its derivatives. mdpi.com This would allow for a virtual screening of different substitution patterns to identify candidates with optimal properties for applications in OLEDs, solar cells, or as fluorescent probes, thus saving significant experimental effort. For instance, computational studies on related pyran derivatives have been used to understand their reactivity and potential for forming genotoxic impurities. mdpi.com Such theoretical insights can guide the synthesis of more stable and effective functional materials based on the indeno[2,1-b]pyran scaffold.

Q & A

Q. What are the optimized synthetic routes for preparing 4,9-dimethyl-2-phenylindeno[2,1-b]pyran, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves acid-catalyzed condensation of substituted aldehydes with indeno-precursors. For example, refluxing 4-methylbenzaldehyde with indeno[2,1-b]pyran precursors in the presence of sulfuric acid (5–10 mol%) in ethanol for 12–24 hours yields the target compound. Yields (60–78%) depend on steric hindrance from substituents and catalyst choice .

Key Variables Table:

ParameterTypical RangeImpact on Yield
Catalyst (H₂SO₄)5–10 mol%Higher acidity improves cyclization
SolventEthanol, ToluenePolar solvents favor intermediates
Reaction Time12–24 hoursProlonged time reduces side products

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral inconsistencies resolved?

Methodological Answer:

  • IR Spectroscopy: Identifies carbonyl (C=O, ~1665 cm⁻¹) and aromatic (C-H, ~3054 cm⁻¹) stretches. Discrepancies in peak positions may arise from solvent effects or crystallinity .
  • NMR: ¹H NMR (400 MHz, DMSO-d₆) resolves methyl groups (δ 2.1–2.3 ppm) and phenyl protons (δ 7.2–8.7 ppm). Overlapping signals require 2D NMR (COSY, HSQC) .
  • Mass Spectrometry: High-resolution MS confirms molecular ions (e.g., m/z 278.28 [M⁺] for C₂₂H₁₅NO) and fragmentation patterns .

Resolution Strategy: Cross-validate with X-ray crystallography (e.g., CCDC deposition) to resolve ambiguous assignments .

Q. How is preliminary bioactivity screening conducted for this compound?

Methodological Answer:

  • Antitumor Assays: Test against human cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. IC₅₀ values <50 μM indicate potential .
  • Antimicrobial Screening: Use disc diffusion against E. coli and C. albicans. Hydrophobic substituents (e.g., 4-chlorophenyl) enhance membrane penetration .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in photochemical or catalytic transformations?

Methodological Answer:

  • Photochemical Studies: UV irradiation induces ring-opening in spiro derivatives (e.g., near-IR absorption at 700–900 nm), monitored via time-resolved spectroscopy .
  • Catalytic Pathways: DFT calculations (B3LYP/6-31G*) model transition states in acid-catalyzed cyclization. Electron-donating groups lower activation barriers .

Experimental Design:

  • Use in situ IR to track intermediate formation.
  • Compare experimental kinetic data with computational predictions.

Q. How can conflicting bioactivity data across studies be systematically addressed?

Methodological Answer:

  • Meta-Analysis: Compare cytotoxicity data (IC₅₀) from multiple labs using standardized protocols (e.g., NCI-60 panel).
  • Structural Analogues: Test derivatives (e.g., 4-nitro or 4-methoxy substitutions) to isolate substituent effects .

Case Study: Discrepancies in antimicrobial activity may stem from variations in bacterial strains or compound purity (>95% by HPLC recommended) .

Q. What computational tools predict the compound’s interaction with biological targets?

Methodological Answer:

  • Docking Studies (AutoDock Vina): Use crystal structures of target proteins (e.g., Topoisomerase II, PDB: 1ZXM) to model binding.
  • MD Simulations (GROMACS): Simulate ligand-protein stability over 100 ns; validate with SPR binding assays .

Key Parameters:

  • InChIKey: CXVJJSZMLQNQQK-UHFFFAOYSA-N (for force field assignment) .
  • Solubility Prediction: ALOGPS estimates logP ~3.2, suggesting moderate lipid membrane permeability.

Q. How do substituents influence photophysical properties, and what experimental setups quantify these effects?

Methodological Answer:

  • Substituent Effects: Electron-withdrawing groups (e.g., -NO₂) redshift absorption maxima (λₐᵦₛ) by 20–40 nm .
  • Quantitative Analysis: Use UV-vis spectroscopy (190–1100 nm) in dichloromethane. For near-IR-active spiro derivatives, employ quartz cuvettes with extended wavelength detectors .

Advanced Technique: Time-dependent density functional theory (TD-DFT) correlates experimental λₐᵦₛ with HOMO-LUMO gaps .

Data Contradiction Analysis Table

IssuePossible CausesResolution StrategyEvidence
Variable IC₅₀ valuesCell line heterogeneityUse isogenic cell lines
NMR signal splittingDynamic stereochemistryLow-temperature NMR (200 K)
Unstable photoproductsOxygen quenchingConduct experiments under N₂

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.